molecular formula C15H21N3O2 B2789827 N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 953951-83-2

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Cat. No.: B2789827
CAS No.: 953951-83-2
M. Wt: 275.352
InChI Key: CWVYHNDSRVTEJQ-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide is a chemical compound with diverse applications in scientific research. Its unique properties make it a promising candidate for drug discovery, polymers, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties in drug discovery.

    Industry: Utilized in the development of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide
  • N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Uniqueness

N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-18(2)13-7-3-11(4-8-13)9-10-16-14(19)15(20)17-12-5-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVYHNDSRVTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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